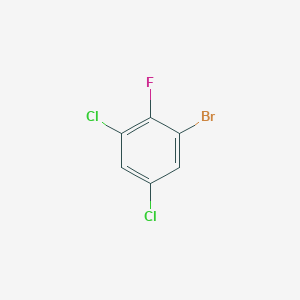

1-Bromo-3,5-dichloro-2-fluorobenzene

Übersicht

Beschreibung

1-Bromo-3,5-dichloro-2-fluorobenzene is a useful research compound. Its molecular formula is C6H2BrCl2F and its molecular weight is 243.88 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that halogenated benzenes can interact with various biological targets, including enzymes and receptors, depending on their specific substitution pattern .

Mode of Action

Halogenated benzenes can undergo various reactions, such as nucleophilic substitution and free radical reactions . For instance, benzylic halides can react via an SN1 or SN2 pathway, depending on the degree of substitution .

Biochemical Pathways

Halogenated benzenes can potentially affect various biochemical pathways due to their reactivity and ability to form reactive intermediates .

Pharmacokinetics

It is known that halogenated benzenes can be absorbed through various routes, distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Halogenated benzenes can potentially cause various effects at the molecular and cellular level, depending on their specific substitution pattern and the biological targets they interact with .

Action Environment

The action, efficacy, and stability of 1-Bromo-3,5-dichloro-2-fluorobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and interactions with biological targets . Additionally, factors such as temperature, pH, and light exposure can affect its stability .

Biologische Aktivität

1-Bromo-3,5-dichloro-2-fluorobenzene (CAS: 1160573-64-7) is a halogenated aromatic compound with significant applications in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique structure, characterized by multiple halogen substituents, influences its biological activity, making it a subject of interest in toxicology and pharmacology.

- Molecular Formula : C₆H₂BrCl₂F

- Molecular Weight : 243.89 g/mol

- IUPAC Name : this compound

- CAS Number : 1160573-64-7

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Toxicity

This compound exhibits various toxicological effects that have been documented in laboratory studies. Key findings include:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and may cause skin irritation (H315) .

- Carcinogenic Potential : Studies have suggested that halogenated benzene derivatives can possess carcinogenic properties; however, specific data on this compound's carcinogenicity remains limited .

2. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This compound has been identified as a CYP1A2 inhibitor, which may affect the metabolism of various drugs .

- CYP2C9 Inhibition : It also inhibits CYP2C9, potentially impacting the pharmacokinetics of co-administered medications .

Case Study 1: Metabolic Pathways

A study investigated the metabolic pathways of halogenated compounds including this compound. The results indicated that the compound undergoes phase I metabolism primarily through oxidation via cytochrome P450 enzymes. This metabolic activation may lead to the formation of reactive intermediates that contribute to its biological activity and toxicity.

Case Study 2: Environmental Impact

Research on environmental persistence has shown that similar halogenated compounds can bioaccumulate in aquatic organisms. Although specific studies on this compound are scarce, its structural similarity to other persistent organic pollutants raises concerns regarding its ecological impact.

Data Table: Biological Activity Summary

Wissenschaftliche Forschungsanwendungen

Synthesis Methods:

- Halogenation Reaction: Utilizing reagents like aluminum chloride for efficient bromination and chlorination.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in synthetic pathways to yield diverse derivatives.

Applications in Organic Synthesis

1-Bromo-3,5-dichloro-2-fluorobenzene serves as a versatile building block in organic synthesis. Its halogen substituents allow for various chemical transformations:

- Intermediate for Pharmaceuticals: It can be converted into biologically active compounds such as anti-inflammatory agents and antibiotics through nucleophilic substitutions.

- Synthesis of Agrochemicals: The compound is used to produce herbicides and fungicides by modifying its halogen groups to enhance biological activity.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound as an intermediate in synthesizing novel antimicrobial agents. Through nucleophilic substitution with amines, researchers achieved high yields of target compounds with effective antimicrobial properties. The reaction conditions were optimized to enhance yield and purity.

| Reaction | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic substitution with amines | 85% | THF, Room Temperature |

Case Study 2: Development of Herbicides

In another research project, this compound was utilized to synthesize new herbicides. By modifying the halogen substituents, researchers developed compounds that exhibited potent herbicidal activity against common agricultural weeds. The study highlighted the importance of the bromine and chlorine atoms in enhancing herbicidal efficacy.

| Compound | Activity (g/ha) | Application Rate |

|---|---|---|

| Herbicide A | 200 | 1 L/ha |

| Herbicide B | 150 | 0.5 L/ha |

Industrial Applications

The industrial applications of this compound extend to:

- Dyes and Pigments: It is used in the synthesis of dyes due to its ability to form stable chromophores.

- Polymer Chemistry: The compound acts as a modifier in polymerization processes, enhancing the properties of resulting materials.

Eigenschaften

IUPAC Name |

1-bromo-3,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEOCLLZJPCOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.